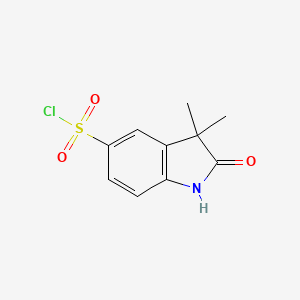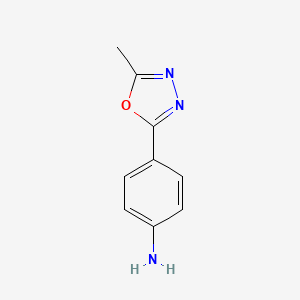
4-(5-甲基-1,3,4-恶二唑-2-基)苯胺
概述
描述
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that contains an oxadiazole ring fused with an aniline moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
科学研究应用
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the design of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions, receptor binding, and cellular pathways.
Material Science: The compound is utilized in the development of new materials with specific electronic, optical, and mechanical properties.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
作用机制
Target of Action
It is known that oxadiazole derivatives, which include this compound, have a broad range of biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to bacterial growth, tumor progression, viral replication, and oxidative stress.
Pharmacokinetics
The oxadiazole ring in the compound is known to enhance the lipophilicity and therefore could potentially improve the bioavailability .
Result of Action
Given the broad range of biological activities associated with oxadiazole derivatives , the compound could potentially inhibit bacterial growth, slow tumor progression, inhibit viral replication, and reduce oxidative stress at the molecular and cellular levels.
生化分析
Biochemical Properties
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. By binding to the active site of these kinases, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can modulate their activity, leading to altered cellular responses . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby influencing the cell’s ability to maintain genomic integrity .
Cellular Effects
The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline on various types of cells and cellular processes are profound. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival . Furthermore, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent substrate binding and subsequent catalytic activity . Additionally, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These effects are often reversible upon removal of the compound, indicating that its impact is dependent on continuous exposure .
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular functions . At higher doses, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects .
Metabolic Pathways
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various xenobiotics . This compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . Additionally, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can influence the activity of cofactors required for enzyme function .
Transport and Distribution
Within cells and tissues, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, leading to localized effects . The distribution of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline within the body is influenced by factors such as its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus can affect gene expression, while its localization in mitochondria can influence cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with aniline under dehydrating conditions. The reaction is often facilitated by the use of reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which promote the formation of the oxadiazole ring .
Industrial Production Methods
In an industrial setting, the production of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nitro groups, alkyl groups
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and chemical properties .
相似化合物的比较
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains a furazan ring fused with an oxadiazole ring and exhibits similar energetic properties.
5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ylthio)methyl-3-(4-chlorophenyl)-1,2,4-oxadiazole: This compound has a similar oxadiazole core and is known for its biological activity.
Uniqueness
4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline moiety allows for versatile chemical modifications, making it a valuable scaffold in drug design and development .
属性
IUPAC Name |
4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPTOKNGUUOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598858 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25877-49-0 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
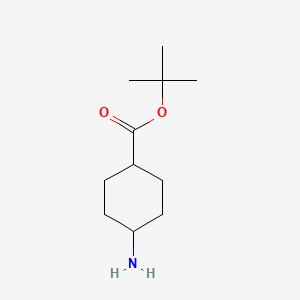
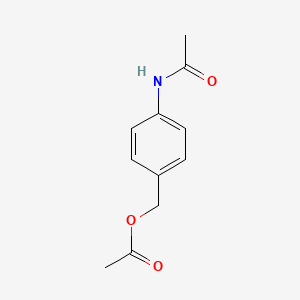
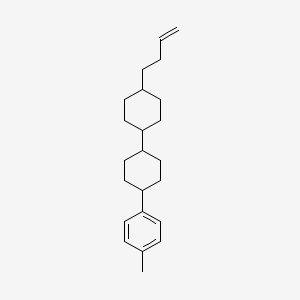

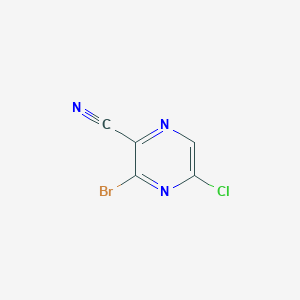
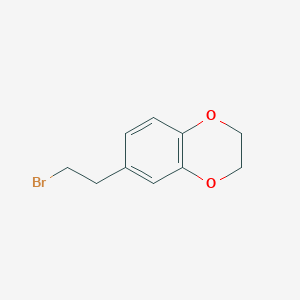


![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)
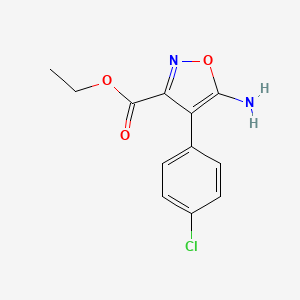
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)

